molecular formula C14H7Cl2NOS3 B2879191 (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 638139-65-8

(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2879191
CAS No.: 638139-65-8
M. Wt: 372.3
InChI Key: HKJPGABRZSRATC-GHXNOFRVSA-N
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Description

The compound (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the 2-thioxothiazolidin-4-one (rhodanine) family, a heterocyclic scaffold renowned for its bioactivity in medicinal chemistry. This derivative features a 3,4-dichlorophenyl group at position 3 and a thiophen-2-ylmethylene substituent at position 5 (Z-configuration).

Properties

IUPAC Name

(5Z)-3-(3,4-dichlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NOS3/c15-10-4-3-8(6-11(10)16)17-13(18)12(21-14(17)19)7-9-2-1-5-20-9/h1-7H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJPGABRZSRATC-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone core to a thiazolidinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as a potential therapeutic agent. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential use in drug development.

Medicine

In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including infections and cancer.

Industry

Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 3 and 5) Bioactivity Key Findings References
(Z)-3-(3,4-Dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one 3: 3,4-dichlorophenyl; 5: thiophen-2-ylmethylene Antimicrobial, Tyrosinase inhibition High electrophilicity enhances enzyme binding; moderate antifungal activity.
(Z)-3-(Benzo[d]thiazol-2-yl)-5-(3,4-dichlorobenzylidene)-2-thioxothiazolidin-4-one (A9) 3: Benzothiazole; 5: 3,4-dichlorobenzylidene α-Amylase/α-glucosidase inhibition IC₅₀ = 12.3 µM (α-amylase); substituent bulkiness improves enzyme affinity.
(Z)-3-(4-Fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one 3: 4-Fluorophenyl; 5: 3-ethoxy-4-hydroxybenzylidene Anti-biofilm Most studied anti-biofilm agent (86 records); disrupts Staphylococcus aureus biofilms.
(Z)-3-(3-Bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one 3: 3-Bromophenyl; 5: Thiophen-2-ylmethylene Not reported Structural isomer; bromine may alter pharmacokinetics vs. chlorine.
(Z)-5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one 3: Unsubstituted; 5: 4-hydroxybenzylidene Antioxidant Hydroxy group enables hydrogen bonding; lower logP improves solubility.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs):
    • The 3,4-dichlorophenyl group in the target compound increases electrophilicity, favoring interactions with nucleophilic residues in enzymes like tyrosinase .
    • Fluorine substituents (e.g., 4-fluorophenyl in ) enhance metabolic stability and bioavailability .
  • Bulkier Substituents:
    • Benzothiazole at position 3 (A9) improves α-amylase inhibition due to hydrophobic interactions with the enzyme’s active site .
  • Heteroaromatic vs. Aromatic Substituents:
    • Thiophen-2-ylmethylene (target compound) offers better π-stacking than benzylidene analogues but may reduce solubility .

Physicochemical Properties

  • Solubility: Hydroxybenzylidene derivatives (e.g., ) have lower logP values, improving aqueous solubility compared to halogenated analogues .
  • Thermal Stability: Dichloro and bromo substituents increase melting points (e.g., A4: 259–261°C vs. A5: 214–216°C) due to stronger intermolecular forces .

Biological Activity

(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Cl2N2OS2C_{13}H_{8}Cl_{2}N_{2}OS_{2} with a molecular weight of approximately 341.24 g/mol. The presence of the thiazolidinone core contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer effects. In particular, this compound has been evaluated for its cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the compound's efficacy against HepG2 (human liver cancer) and A549 (human lung cancer) cell lines. The results indicated:

  • HepG2 : IC50 value of 5.12 ± 0.8 μM
  • A549 : IC50 value of 7.45 ± 1.1 μM

These findings suggest that the compound exhibits potent cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It showed significant activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

In vitro studies using the agar well diffusion method revealed:

  • Staphylococcus aureus : MIC of 20 μg/mL
  • Escherichia coli : MIC of 25 μg/mL

These results indicate that this compound could serve as a potential antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been explored through various models. The compound was tested in a carrageenan-induced paw edema model in rats, showing a reduction in inflammation comparable to standard anti-inflammatory drugs.

In Vivo Study Results

  • Control Group : Significant swelling observed
  • Treatment Group : Reduction in paw swelling by approximately 40% after administration

This suggests that the compound possesses notable anti-inflammatory properties .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Anti-inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

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